Tert-butyl 2,6-dimethylmorpholine-3-carboxylate
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Overview
Description
Tert-butyl 2,6-dimethylmorpholine-3-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a tert-butyl group, two methyl groups, and a carboxylate group attached to a morpholine ring. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,6-dimethylmorpholine-3-carboxylate typically involves the reaction of tert-butyl 2,6-dimethylmorpholine with a suitable carboxylating agent. One common method is the reaction of tert-butyl 2,6-dimethylmorpholine with carbon dioxide in the presence of a base, such as sodium hydroxide, to form the carboxylate derivative. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization and distillation are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,6-dimethylmorpholine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of tert-butyl 2,6-dimethylmorpholine-3-carboxylic acid.
Reduction: Formation of tert-butyl 2,6-dimethylmorpholine-3-methanol.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Tert-butyl 2,6-dimethylmorpholine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2,6-dimethylmorpholine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound’s structural features allow it to interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,6-dimethylmorpholine-4-carboxylate
- Tert-butyl 2,6-dimethylmorpholine-3-sulfonate
- Tert-butyl 2,6-dimethylmorpholine-3-phosphate
Uniqueness
Tert-butyl 2,6-dimethylmorpholine-3-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it suitable for various applications. Additionally, the carboxylate group provides a site for further chemical modifications, allowing the synthesis of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
tert-butyl 2,6-dimethylmorpholine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-7-6-12-9(8(2)14-7)10(13)15-11(3,4)5/h7-9,12H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUKKZPAWQZPSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(C(O1)C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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